molecular formula C9H9NO4 B8190864 4-Acetoxy-pyridine-2-carboxylic acid methyl ester

4-Acetoxy-pyridine-2-carboxylic acid methyl ester

Cat. No.: B8190864
M. Wt: 195.17 g/mol
InChI Key: VFLGYGBQZWSIAQ-UHFFFAOYSA-N
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Description

4-Acetoxy-pyridine-2-carboxylic acid methyl ester is an organic compound with the molecular formula C9H9NO4 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-pyridine-2-carboxylic acid methyl ester typically involves the esterification of 4-hydroxy-pyridine-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding pyridine N-oxides.

    Reduction: The compound can be reduced to form 4-hydroxy-pyridine-2-carboxylic acid methyl ester.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: 4-Hydroxy-pyridine-2-carboxylic acid methyl ester.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetoxy-pyridine-2-carboxylic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Acetoxy-pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding pyridine derivative, which can then interact with biological targets such as enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Methoxy-pyridine-2-carboxylic acid methyl ester
  • 4-Amino-pyridine-2-carboxylic acid methyl ester
  • 4-Hydroxy-pyridine-2-carboxylic acid methyl ester

Comparison: 4-Acetoxy-pyridine-2-carboxylic acid methyl ester is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity compared to its methoxy, amino, and hydroxy counterparts. This uniqueness makes it valuable for specific synthetic applications and research studies where the acetoxy functionality is required.

Properties

IUPAC Name

methyl 4-acetyloxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6(11)14-7-3-4-10-8(5-7)9(12)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLGYGBQZWSIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=NC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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